6-Phenyl Substitution Enables Nurr-1 Nuclear Receptor Modulation Not Achievable with Unsubstituted Imidazo[1,2-a]pyridine Core
The 6-phenyl substituent on the imidazo[1,2-a]pyridine core is structurally essential for engagement with the Nurr-1 (NR4A2) nuclear receptor binding site. The unsubstituted imidazo[1,2-a]pyridine scaffold lacks the hydrophobic aryl moiety required for productive interaction with this target [1]. This structural requirement is explicitly codified in patent claims where the 6-phenyl group is a mandatory scaffold element for Nurr-1 modulation activity [2].
| Evidence Dimension | Target engagement capability (Nurr-1 nuclear receptor modulation) |
|---|---|
| Target Compound Data | 6-phenyl substitution pattern required for scaffold activity |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine: lacks required phenyl moiety, activity not claimed |
| Quantified Difference | Qualitative difference in target engagement capability; 6-phenyl substitution is a mandatory structural requirement for Nurr-1 modulator activity |
| Conditions | Structure-activity relationship analysis based on patent claims for Nurr-1 nuclear receptor modulation |
Why This Matters
Procurement of the 6-phenyl substituted scaffold is mandatory for research programs targeting Nurr-1 (NR4A2) nuclear receptor pathways; the unsubstituted core cannot serve as a viable synthetic starting point.
- [1] Almario Garcia A, De Peretti D, Evanno Y, et al. (Sanofi-Aventis). 2-Aryl-6-phenylimidazo[1,2-a]pyridine derivatives, preparation thereof and therapeutic use thereof. WO2006108907A1. October 19, 2006. View Source
- [2] De Peretti D, Evanno Y, Lardenois P, et al. (Sanofi). Polysubstituted 2-aryl-6-phenylimidazo[1,2-a]pyridine derivatives, and preparation and therapeutic use thereof. US Patent 8,507,520. August 13, 2013. View Source
